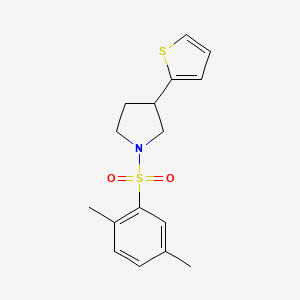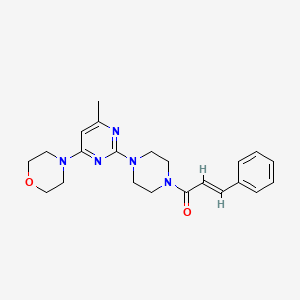![molecular formula C23H25N7O3 B2889965 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021123-15-8](/img/structure/B2889965.png)
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .
Synthesis Analysis
The synthesis of this compound involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the piperazine ring. An intra-molecular C-H⋯O interaction occurs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 459.0 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitor
The compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key target to increase acetylcholine levels. This is particularly relevant in the context of Alzheimer’s disease, where acetylcholine deficiency is a significant factor in the development of disease symptoms .
Alzheimer’s Disease Treatment
The compound’s potential as an acetylcholinesterase inhibitor also makes it a candidate for the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive and fatal neurodegenerative disease affecting the elderly population, and one of the key aspects of its pathology is a decrease in cholinergic transmission .
Antibacterial Activity
Some derivatives of the compound have shown promising antibacterial activity . This opens up potential applications in the development of new antibacterial drugs .
Antifungal Activity
In addition to its antibacterial properties, the compound may also have antifungal applications . This could make it a valuable tool in the fight against fungal infections .
Antiparasitic Activity
The compound’s structural motif, piperazine, is found in many antiparasitic drugs . This suggests that the compound could potentially be used in the treatment of parasitic infections .
Parkinson’s Disease Treatment
The piperazine ring, a component of the compound, is also found in potential treatments for Parkinson’s disease . This suggests that the compound could have applications in the treatment of this neurodegenerative disorder .
Wirkmechanismus
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, thereby influencing its function. The compound’s mode of action is similar to that of drugs of abuse such as amphetamines, which inhibit the reuptake and induce the release of monoamine neurotransmitters .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its influence on dopaminergic signaling. By acting as a ligand for the D4 dopamine receptor, it could modulate the function of this receptor and thereby influence the activity of dopaminergic neurons .
Eigenschaften
IUPAC Name |
N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-32-18-6-4-17(5-7-18)28-10-12-29(13-11-28)21-19-15-27-30(22(19)26-16-25-21)9-8-24-23(31)20-3-2-14-33-20/h2-7,14-16H,8-13H2,1H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNMSNAKXAYQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)




![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)
![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)
![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)
![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)
